molecular formula C15H17N5O2S B10987429 4-hydroxy-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thieno[2,3-d]pyrimidine-6-carboxamide

4-hydroxy-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B10987429
M. Wt: 331.4 g/mol
InChI Key: JAOMYYWNGHHCKT-UHFFFAOYSA-N
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Description

4-hydroxy-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the thienopyrimidine core, followed by the introduction of the hydroxy and methyl groups. The final step involves the attachment of the pyrazolylmethyl group to the carboxamide moiety. Common reagents used in these reactions include various acids, bases, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thieno[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-hydroxy-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thieno[2,3-d]pyrimidine-6-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thieno[2,3-d]pyrimidine-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H17N5O2S

Molecular Weight

331.4 g/mol

IUPAC Name

5-methyl-4-oxo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-3H-thieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C15H17N5O2S/c1-7-11-13(21)17-6-18-15(11)23-12(7)14(22)16-5-10-8(2)19-20(4)9(10)3/h6H,5H2,1-4H3,(H,16,22)(H,17,18,21)

InChI Key

JAOMYYWNGHHCKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC=N2)C(=O)NCC3=C(N(N=C3C)C)C

Origin of Product

United States

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